N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide
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Overview
Description
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a pyrrolidine ring, and a picolinamide moiety
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to influence a variety of biochemical pathways, suggesting that this compound may have a broad range of effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its specific targets and mode of action, it’s difficult to predict its potential effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives can inhibit COX-2 with IC 50 values in the range of 1–8 µM . This suggests that N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}pyridine-2-carboxamide may interact with enzymes such as COX-2 and potentially influence biochemical reactions .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Picolinamide: The final step involves coupling the trifluoromethylated pyridine derivative with picolinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide can be compared with other similar compounds, such as:
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide: Similar structure but with a benzamide moiety instead of picolinamide.
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide: Contains an acetamide group instead of picolinamide.
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)formamide: Features a formamide group in place of picolinamide.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)11-4-5-14(21-9-11)23-8-6-12(10-23)22-15(24)13-3-1-2-7-20-13/h1-5,7,9,12H,6,8,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMGFLQJBLDYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=N2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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